![molecular formula C15H24BrNO B14584739 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-53-7](/img/structure/B14584739.png)
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a dimethylaminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylaminoethyl Group:
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the dimethylaminoethyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme activity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-[2-(Dimethylamino)ethyl]cyclohexyl]phenol
- 4-[1-[2-(Dimethylamino)ethyl]cyclobutyl]phenol
Uniqueness
4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring, in particular, may influence its binding affinity and reactivity.
Propriétés
Numéro CAS |
61321-53-7 |
|---|---|
Formule moléculaire |
C15H24BrNO |
Poids moléculaire |
314.26 g/mol |
Nom IUPAC |
4-[1-[2-(dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-16(2)12-11-15(9-3-4-10-15)13-5-7-14(17)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H |
Clé InChI |
ZBFMHKFFPAJEAW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


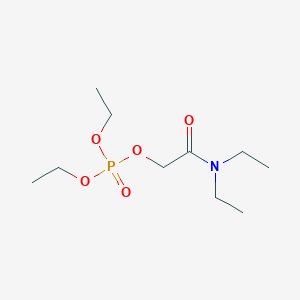
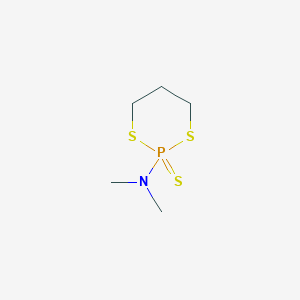
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
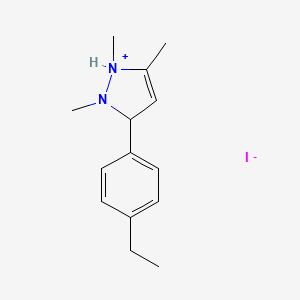

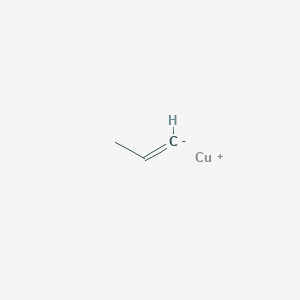

![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

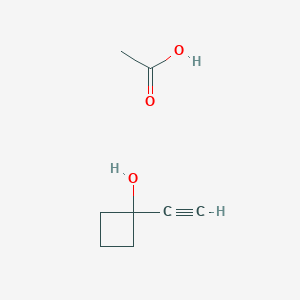
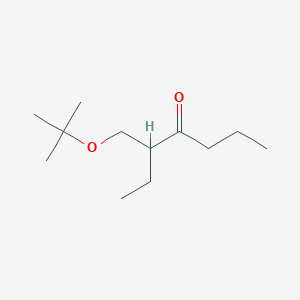

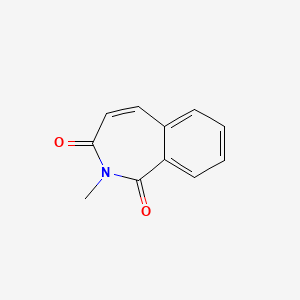
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
